4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

Coordination Chemistry Inert Metal Complexes Ligand Synthesis

Select 4,4'-bis(hydroxymethyl)-2,2'-bipyridine for applications demanding covalent anchoring, high-temperature metalation, and superior catalytic performance. Unlike inert methyl or simple bpy analogs, its two hydroxymethyl groups enable direct incorporation into polymers and solid supports, withstand harsh Ru(II) complexation, and boost solar H₂ evolution by 19% via hydrogen-bond-driven supramolecular organization. Eliminate route redesign—procure the only bipyridine scaffold engineered for both robust chelation and post-functionalization.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 109073-77-0
Cat. No. B011819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(hydroxymethyl)-2,2'-bipyridine
CAS109073-77-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CO)C2=NC=CC(=C2)CO
InChIInChI=1S/C12H12N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-6,15-16H,7-8H2
InChIKeyRRXGRDMHWYLJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (CAS 109073-77-0) Technical Baseline and Procurement Overview


4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (CAS 109073-77-0), also known as 2,2'-bipyridine-4,4'-dimethanol, is a symmetrically functionalized derivative of the classical bidentate ligand 2,2'-bipyridine (bpy) [1]. It features two reactive hydroxymethyl (-CH2OH) groups appended at the 4 and 4' positions of the bipyridine core, providing distinct physicochemical and synthetic handles absent in the parent scaffold [2]. Its molecular formula is C12H12N2O2, with a molecular weight of 216.24 g/mol . The compound is typically supplied as a white crystalline solid with a melting point of approximately 171-174 °C and is soluble in methanol [3]. This ligand serves as a critical intermediate and building block in coordination chemistry, materials science, and catalysis, offering a unique balance of metal-chelating capability and post-synthetic modification potential [4].

Why 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Cannot Be Replaced by 2,2'-Bipyridine or 4,4'-Dimethyl-2,2'-bipyridine in Advanced Synthesis


In procurement, substituting 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine with common, low-cost alternatives like 2,2'-bipyridine (bpy) or 4,4'-dimethyl-2,2'-bipyridine introduces significant functional and synthetic liabilities. Unlike simple bpy, which offers only coordination sites, or the methyl analog, which is chemically inert at the 4-position, this compound provides two chemically orthogonal reactive handles [1]. The hydroxymethyl groups enable covalent incorporation into polymer matrices, attachment to solid supports, or conversion into electrophilic halomethyl groups—transformations that are chemically impossible with 4,4'-dimethyl-2,2'-bipyridine [2]. Furthermore, as demonstrated in Ru(II) coordination chemistry, the robust hydroxymethyl ligand withstands harsh complexation conditions (high temperature, polar solvents) that cause decomposition of more reactive halomethyl analogs, making it the superior precursor for inert metal complex synthesis [3]. Substitution with a generic bipyridine therefore necessitates complete redesign of downstream synthetic routes, increasing labor, cost, and risk of failure.

Quantitative Differentiators: 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Performance Data vs. Comparators


Thermal Robustness Enables Inert Metal Complexation Unattainable with 4,4'-Bis(halomethyl)-2,2'-bipyridine

In the synthesis of Ru(II) tris(bipyridine) complexes, 4,4'-bis(halomethyl)-2,2'-bipyridine ligands fail to coordinate to inert Ru centers under the high temperatures and polar solvents required for ligand substitution [1]. In contrast, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine is sufficiently robust to withstand these harsh conditions and successfully chelate to Ru(II), enabling the subsequent conversion to halomethyl groups on the metal [1].

Coordination Chemistry Inert Metal Complexes Ligand Synthesis

Enhanced Photocatalytic H2 Evolution Performance Relative to Hydrophobic Bipyridine Analogs

In a Cu-Fe bimetallic photocatalytic system, the use of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine as a ligand for the photosensitizer yielded a hydrogen evolution rate of 131 µmol h⁻¹, a 19% increase over the 110 µmol h⁻¹ achieved with a hydrophobic bipyridine analog (4,4'-dinonyl-2,2'-bipyridine) under identical conditions [1]. This improvement is attributed to the hydrogen-bonding capability of the hydroxymethyl groups facilitating supramolecular assembly and enhanced catalyst-photosensitizer interaction [1].

Photocatalysis Hydrogen Evolution Supramolecular Assembly

Thermal Processing Window Advantage Over 4,4'-Dicarboxy-2,2'-bipyridine

The melting point of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine is reported as 174 °C [1]. In contrast, 4,4'-dicarboxy-2,2'-bipyridine, a common alternative functionalized ligand, typically undergoes decarboxylation upon heating rather than exhibiting a clean melting transition, effectively eliminating its functional handles above ~200 °C [2].

Material Science Thermal Stability MOF Synthesis

Hydrogen-Bonding Capability Drives High Proton Conductivity in Coordination Polymers

Coordination polymers constructed using 4,4'-bis(hydroxymethyl)-2,2'-bipyridine with Cu(II) and Keggin anions exhibit proton conductivity values exceeding 10⁻⁴ S·cm⁻¹ at 100 °C under 98% relative humidity [1]. This performance is attributed to the intricate hydrogen-bonding network formed by the hydroxymethyl groups, which facilitates efficient proton hopping [1].

Proton Conductivity Coordination Polymers Fuel Cells

Dual Orthogonal Functionality Enables Star Polymer Synthesis Unachievable with Monofunctional or Non-Functional Bipyridines

Ru(II) complexes bearing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine ligands have been successfully utilized as multifunctional metalloinitiators for controlled cationic and radical polymerizations, yielding star-shaped polyoxazolines [1]. This application exploits both the coordination sphere (metal binding) and the peripheral functional groups (polymer chain growth) simultaneously [1].

Polymer Chemistry Metalloinitiators Star Polymers

Procurement-Driven Application Scenarios for 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine


Synthesis of Inert Ru(II) Complexes for Photoredox Catalysis

Researchers synthesizing Ru(II) tris(bipyridine) complexes for photoredox catalysis should select 4,4'-bis(hydroxymethyl)-2,2'-bipyridine over halomethyl analogs due to its proven compatibility with the harsh thermal and solvent conditions required for ligand substitution at inert Ru centers [1]. The robust nature of this ligand ensures successful chelation, enabling high-yield synthesis of the metal complex [1].

High-Efficiency Photocatalytic Hydrogen Production Systems

For projects aimed at optimizing solar-driven H2 evolution, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine offers a quantifiable 19% performance advantage over hydrophobic bipyridine analogs (e.g., 4,4'-dinonyl-2,2'-bipyridine) when used as a photosensitizer ligand [2]. Its hydrogen-bonding capability enhances supramolecular organization, directly boosting catalytic efficiency [2].

Fabrication of Proton-Conductive Coordination Polymers

In the development of proton-exchange membrane materials, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine enables the construction of coordination polymers with intrinsic proton conductivity exceeding 10⁻⁴ S·cm⁻¹ under humid conditions, a property not exhibited by simple 2,2'-bipyridine [3]. This eliminates the need for extrinsic proton carriers and simplifies material formulation [3].

Controlled Synthesis of Star-Shaped Polymers via Metalloinitiation

Polymer chemists targeting architecturally complex, metal-centered star polymers should procure this compound for its dual functionality: it serves as both a robust chelator for the metal core and a covalent attachment point for polymer chain growth [4]. This enables the synthesis of 6-arm star polyoxazolines that are inaccessible with non-functionalized bipyridine ligands [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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